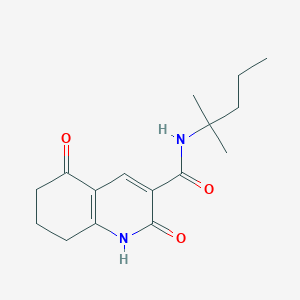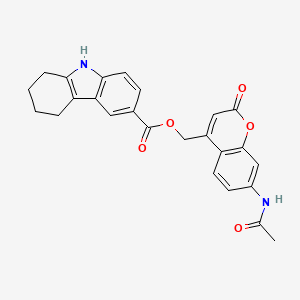
N-(2-methylpentan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylpentan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MTIQ and has been synthesized using different methods. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of MTIQ is not fully understood. However, studies have shown that MTIQ inhibits the activity of DNA topoisomerase I, which is an enzyme that is involved in DNA replication and transcription. MTIQ also inhibits the activity of protein kinase C, which is an enzyme that is involved in various cellular processes.
Biochemical and Physiological Effects:
MTIQ has been found to exhibit various biochemical and physiological effects. For instance, MTIQ has been found to induce apoptosis, a process of programmed cell death, in cancer cells. MTIQ has also been found to inhibit the growth of various bacterial and fungal strains. Additionally, MTIQ has been found to exhibit antinociceptive activity, which is the ability to reduce pain sensation.
実験室実験の利点と制限
MTIQ has several advantages for lab experiments. For instance, MTIQ is relatively easy to synthesize, and it exhibits potent biological activities. Additionally, MTIQ has been found to be stable under various conditions, which makes it suitable for use in various experiments. However, one of the limitations of MTIQ is that it has poor solubility in water, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of MTIQ. One of the future directions is the synthesis of MTIQ derivatives with improved biological activities. Additionally, the study of the mechanism of action of MTIQ is still ongoing, and further research is needed to fully understand its mode of action. Another future direction is the use of MTIQ as a building block for the synthesis of new compounds with potential applications in various fields. Finally, the use of MTIQ in combination with other drugs for the treatment of various diseases is also a promising future direction.
Conclusion:
In conclusion, MTIQ is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MTIQ has been synthesized using different methods and has been found to exhibit potent biological activities, including anticancer, antifungal, and antibacterial activities. Additionally, MTIQ has been used as a building block for the synthesis of various compounds, which have potential applications in material science. Further research is needed to fully understand the mechanism of action of MTIQ and to explore its potential applications in various fields.
合成法
MTIQ can be synthesized using different methods, including the reaction of 2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid with 2-methylpentan-2-amine. Another method involves the reaction of 2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid with 2-methylpentan-2-ol in the presence of a dehydrating agent. The reaction mixture is then heated, and MTIQ is obtained.
科学的研究の応用
MTIQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. MTIQ has been found to exhibit anticancer, antifungal, and antibacterial activities. Additionally, MTIQ has been used as a building block for the synthesis of various compounds, including heterocycles, which have potential applications in material science.
特性
IUPAC Name |
N-(2-methylpentan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-8-16(2,3)18-15(21)11-9-10-12(17-14(11)20)6-5-7-13(10)19/h9H,4-8H2,1-3H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAHVNULEMMMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)NC(=O)C1=CC2=C(CCCC2=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpentan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-[2,5-Dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-oxoethyl]-1-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7681243.png)
![N-(3-chlorophenyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanamide](/img/structure/B7681248.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethane-1,2-dione](/img/structure/B7681251.png)
![4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B7681252.png)
![N-[4-(2,5-diethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B7681254.png)
![2-[4-(4,5-Dihydrobenzo[g][1]benzothiole-2-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7681261.png)
![4-amino-N-[3-(N-methylanilino)propyl]-3-nitrobenzamide](/img/structure/B7681273.png)

![2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-(3-fluoroanilino)-2-oxo-ethyl]-N-methyl-2-oxo-acetamide](/img/structure/B7681280.png)
![N-[2-[2-(1,3-benzothiazol-2-yl)-2-cyanoacetyl]phenyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B7681290.png)
![1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol](/img/structure/B7681298.png)
![2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide](/img/structure/B7681302.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone](/img/structure/B7681329.png)
![1-[2-(2-Fluorophenoxy)ethyl]-2-(naphthalen-2-yloxymethyl)benzimidazole](/img/structure/B7681330.png)